1-Thiocoumarin, 3-amino-4-butylamino-
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Overview
Description
1-Thiocoumarin, 3-amino-4-butylamino- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur. This substitution significantly alters the chemical properties and biological activities of the compound. Thiocoumarins are known for their diverse applications in medicinal chemistry, particularly due to their antimicrobial and anticoagulant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thiocoumarin, 3-amino-4-butylamino- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of green chemistry principles, such as environmentally benign solvents and catalysts, is increasingly common to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Thiocoumarin, 3-amino-4-butylamino- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
1-Thiocoumarin, 3-amino-4-butylamino- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and antimicrobial agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Thiocoumarin, 3-amino-4-butylamino- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Thioxocoumarins: These compounds have a similar structure but with different substitution patterns.
Dithiocoumarins: These compounds have two sulfur atoms replacing oxygen atoms in the coumarin structure.
Uniqueness: 1-Thiocoumarin, 3-amino-4-butylamino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable for certain applications, such as its potential use as an antimicrobial and anticoagulant agent .
Properties
CAS No. |
59647-34-6 |
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Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
3-amino-4-(butylamino)thiochromen-2-one |
InChI |
InChI=1S/C13H16N2OS/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3 |
InChI Key |
SPSOWEKPBOWJOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=O)SC2=CC=CC=C21)N |
Origin of Product |
United States |
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